molecular formula C10H7BrClNO B13183670 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile

3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13183670
M. Wt: 272.52 g/mol
InChI Key: GEOFQAPNFDUEQW-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes bromine, chlorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanide source .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C10H7BrClNO/c1-10(9(5-13)14-10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3

InChI Key

GEOFQAPNFDUEQW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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